Methynolide, 10-deoxy-
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Overview
Description
Methynolide, 10-deoxy-, is a macrolide antibiotic that belongs to the class of polyketides. It is a twelve-membered lactone ring compound and serves as the aglycon of the antibiotic methymycin . This compound is known for its complex architecture and significant therapeutic properties, making it a valuable target in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methynolide, 10-deoxy-, can be synthesized through a highly stereoselective and efficient process starting from D-glucose . The synthesis involves the preparation of two segments: C-9 to C-13 and C-1 to C-8 . These segments are esterified using Yamaguchi’s method, followed by an intramolecular Wittig-Horner reaction to form the twelve-membered cyclic enone . The final steps involve the removal of silyl and benzyl protecting groups to yield methynolide, 10-deoxy-, with high stereoselectivity .
Industrial Production Methods
Industrial production of methynolide, 10-deoxy-, typically involves fermentation processes using Streptomyces venezuelae . The compound is isolated and characterized from the fermentation broth, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methynolide, 10-deoxy-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of methynolide, 10-deoxy-.
Scientific Research Applications
Methynolide, 10-deoxy-, has a wide range of scientific research applications:
Mechanism of Action
Methynolide, 10-deoxy-, exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation . This action disrupts bacterial growth and replication, making it an effective antibiotic .
Comparison with Similar Compounds
Similar Compounds
Methymycin: Methymycin is derived from methynolide, 10-deoxy-, and contains an additional hydroxyl group.
Neomethymycin: Similar to methymycin, neomethymycin also contains a hydroxyl group but differs in its stereochemistry.
Pikromycin: Pikromycin is another macrolide antibiotic with a similar polyketide chain assembly.
Narbonolide: Narbonolide is structurally related to methynolide, 10-deoxy-, and is produced by the same biosynthetic pathway.
Uniqueness
Methynolide, 10-deoxy-, is unique due to its specific twelve-membered lactone ring structure and its role as a precursor to various macrolide antibiotics . Its stereoselective synthesis and diverse chemical reactivity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
81644-19-1 |
---|---|
Molecular Formula |
C17H28O4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3R,4S,5S,7R,9Z,11R,12R)-12-ethyl-4-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |
InChI |
InChI=1S/C17H28O4/c1-6-15-10(2)7-8-14(18)11(3)9-12(4)16(19)13(5)17(20)21-15/h7-8,10-13,15-16,19H,6,9H2,1-5H3/b8-7-/t10-,11-,12+,13-,15-,16+/m1/s1 |
InChI Key |
NZUJVBSYQXETNF-MIWKGRDJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](/C=C\C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O)C)C)C |
Canonical SMILES |
CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)C |
Origin of Product |
United States |
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